molecular formula C7H8ClN3O4 B2461313 Methyl 5-chloro-1-(2-methoxy-2-oxoethyl)-1H-1,2,4-triazole-3-carboxylate CAS No. 2279123-77-0

Methyl 5-chloro-1-(2-methoxy-2-oxoethyl)-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B2461313
CAS No.: 2279123-77-0
M. Wt: 233.61
InChI Key: WVSXHATXSBGPTN-UHFFFAOYSA-N
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Description

Methyl 5-chloro-1-(2-methoxy-2-oxoethyl)-1H-1,2,4-triazole-3-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-1-(2-methoxy-2-oxoethyl)-1H-1,2,4-triazole-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazine derivatives with carboxylic acid esters. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-1-(2-methoxy-2-oxoethyl)-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Ammonia or primary amines in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Methyl 5-chloro-1-(2-methoxy-2-oxoethyl)-1H-1,2,4-triazole-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with antifungal, antibacterial, and anticancer properties.

    Agriculture: This compound is explored for its potential use as a pesticide or herbicide due to its biological activity.

    Materials Science: It is used in the development of new materials with specific properties, such as corrosion resistance or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-1-(2-methoxy-2-oxoethyl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The triazole ring can interact with metal ions or other biomolecules, disrupting their normal function and leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1H-1,2,4-triazole-3-carboxylate
  • 5-Chloro-1H-1,2,4-triazole-3-carboxylate
  • 1-(2-Methoxy-2-oxoethyl)-1H-1,2,4-triazole-3-carboxylate

Uniqueness

Methyl 5-chloro-1-(2-methoxy-2-oxoethyl)-1H-1,2,4-triazole-3-carboxylate is unique due to the presence of both the chloro and methoxy-oxoethyl groups, which confer specific chemical and biological properties. These functional groups can enhance the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 5-chloro-1-(2-methoxy-2-oxoethyl)-1,2,4-triazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O4/c1-14-4(12)3-11-7(8)9-5(10-11)6(13)15-2/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSXHATXSBGPTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=NC(=N1)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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